Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester

Physicochemical profiling Drug-likeness Solubility prediction

Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester (CAS 479030-48-3), also known as methyl 9-acetyloxy-2-bromodecanoate, is a C10 fatty acid ester derivative with the molecular formula C13H23BrO4 and a molecular weight of 323.22 g/mol. This compound is characterized by three distinct functional groups arrayed along a saturated ten-carbon chain: a methyl ester at C1, a bromine atom at C2, and an acetyloxy (acetate ester) at C9.

Molecular Formula C13H23BrO4
Molecular Weight 323.22 g/mol
CAS No. 479030-48-3
Cat. No. B14255837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
CAS479030-48-3
Molecular FormulaC13H23BrO4
Molecular Weight323.22 g/mol
Structural Identifiers
SMILESCC(CCCCCCC(C(=O)OC)Br)OC(=O)C
InChIInChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3
InChIKeyGPNFXMNEMCLAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanoic Acid, 9-(Acetyloxy)-2-bromo-, Methyl Ester (CAS 479030-48-3): Trifunctional C10 Building Block for Orthogonal Synthesis


Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester (CAS 479030-48-3), also known as methyl 9-acetyloxy-2-bromodecanoate, is a C10 fatty acid ester derivative with the molecular formula C13H23BrO4 and a molecular weight of 323.22 g/mol . This compound is characterized by three distinct functional groups arrayed along a saturated ten-carbon chain: a methyl ester at C1, a bromine atom at C2, and an acetyloxy (acetate ester) at C9 . These three functionalities provide orthogonal reactivity handles, making this molecule a versatile intermediate in multi-step organic synthesis, particularly in the preparation of complex, biologically relevant molecules.

Orthogonal reactivity at C1 methyl ester, C2 bromide, and C9 acetoxy
Pre-installed C9 protected hydroxyl eliminates extra protection steps
Bifunctional scaffold enables sequential derivatization from a single intermediate

Why Generic 2-Bromoalkanoate Esters Cannot Replace CAS 479030-48-3 in Sequential Functionalization Workflows


In-class compounds such as methyl 2-bromodecanoate (CAS 7357-56-4) or 2-bromodecanoic acid (CAS 2623-95-2) possess only a single reactive site (the C2 bromide) and a terminal ester or acid group [1]. Attempting to use these simpler analogs in a synthetic sequence requiring a protected hydroxyl group at the ω-1 position would necessitate additional protection/deprotection steps, reducing overall yield and increasing purification burden. The 9-acetyloxy group in CAS 479030-48-3 is pre-installed, enabling chemoselective reactions at the C2 bromide (e.g., nucleophilic substitution) without cross-reactivity at the protected alcohol, a capability absent in non-hydroxylated 2-bromoalkanoates [2]. This fundamental structural difference directly impacts synthetic efficiency, step count, and final product purity, which are critical parameters in both medicinal chemistry and process-scale procurement.

Missing protected hydroxyl
Generic 2-bromoalkanoate esters lack the C9 acetoxy group, requiring extra protection and deprotection steps that reduce yield.
Single reactive center limits complexity
Simpler analogs offer only one derivatization site, preventing sequential C2 and C9 functionalization in the same synthetic sequence.
Chemoselectivity cannot be achieved
Without orthogonal handles, reactions at C2 may interfere with unprotected hydroxyl groups, compromising purity and step efficiency.

Quantitative Differentiation Data for Methyl 9-Acetyloxy-2-bromodecanoate (CAS 479030-48-3) vs. Closest Analogs


Higher Topological Polar Surface Area (TPSA) and Lower Lipophilicity (LogP) Relative to Non-Hydroxylated 2-Bromoalkanoate Esters

The target compound exhibits a Topological Polar Surface Area (TPSA) of 52.6 Ų and a computed LogP of 3.22 , while its closest non-acetoxylated analog, methyl 2-bromodecanoate (CAS 7357-56-4), has a TPSA of 26.3 Ų and a LogP of 3.67 . This represents a 100% increase in TPSA and a 0.45 log unit reduction in lipophilicity, portending meaningfully different ADME profiles if these molecules were to be evaluated as part of a drug discovery program. The higher TPSA is directly attributable to the two additional oxygen atoms in the 9-acetyloxy moiety.

TPSA & LogP
Reported
TPSA 52.6 vs. 26.3 Ų (+100%); LogP 3.22 vs. 3.67
Supports differentiated solubility and permeability profile
Computed values; experimental confirmation N/A
Physicochemical profiling Drug-likeness Solubility prediction

Orthogonal Protecting Group Strategy: Selective Acetate Hydrolysis in the Presence of a Methyl Ester

The molecule presents an acetyl ester (acetoxy) at C9 and a methyl ester at C1. Literature precedent establishes that an acetoxy group can be hydrolyzed under mild acidic or basic conditions without cleaving a methyl ester on the same substrate [1]. This orthogonal lability is a key differentiator from methyl 2-bromodecanoate (CAS 7357-56-4), which lacks a protected hydroxyl group and therefore offers no equivalent chemoselective deprotection option [2]. No direct comparative kinetic study was identified; this evidence is therefore class-level inference based on established protecting group reactivity.

Orthogonal Deprotection
Class-level
Selective acetate hydrolysis without methyl ester cleavage
Reduces protecting group manipulations
Classical ester lability; direct kinetics not available
Protecting group chemistry Orthogonal synthesis Chemoselectivity

Bifunctional Reactivity: Concurrent Electrophilic (C2) and Nucleophilic (C9) Sites Enable Sequential Derivatization

The C2 bromine serves as a leaving group for nucleophilic substitution (SN2), while the C9 acetoxy group, upon deprotection, yields a nucleophilic hydroxyl capable of subsequent esterification, etherification, or oxidation. Simple 2-bromoalkanoate esters such as methyl 2-bromodecanoate (CAS 7357-56-4) provide only one reactive center, limiting their utility to single-point derivatization [1]. The presence of two reactive sites separated by a seven-carbon spacer in CAS 479030-48-3 allows for the construction of architecturally more complex molecules from a single starting material. Quantitative yield comparisons for sequential derivatization sequences are unavailable in the public domain.

Dual Reactivity
Class-level
C2 electrophilic Br + C9 latent nucleophilic OH
Enables sequential derivatization from one building block
Quantitative yield comparisons not publicly available
Bifunctional building block Sequential functionalization Diversity-oriented synthesis

Documented Use of 10-Acetoxy-2-bromoalkanoic Acid Scaffold in Biologically Active Molecule Synthesis (Royal Jelly Acid Pathway)

Patent GB867771A explicitly describes the synthesis of 10-acetoxy-2-bromodecanoic acid—a direct structural analog differing only in acetoxy position (C10 vs. C9) and free acid vs. methyl ester—as a key intermediate for the preparation of trans-10-hydroxydec-2-enoic acid, a bioactive component of royal jelly [1]. The patent details the conversion of 10-acetoxy-2-bromodecanoic acid to 10-acetoxy-2-iododecanoic acid, followed by dehydrohalogenation to install the E-alkene. No comparable synthetic route using non-acetoxylated 2-bromodecanoic acid is disclosed in this patent family, underscoring the essential role of the acetoxy protecting group in the synthetic sequence [1].

Patent Precedent
Reported
10-Acetoxy-2-bromo scaffold used to synthesize royal jelly acid
Supports utility for hydroxylated enoic acid synthesis
GB867771A; structural analog (C10 vs. C9 acetoxy)
Royal jelly acid Hydroxydecenoic acid Patent precedent

Class-Level Antifungal Activity of 2-Bromoalkanoic Acids Supports Biological Relevance of the 2-Bromo Motif

Gershon et al. (1973) demonstrated that a homologous series of 2-bromoalkanoic acids, including 2-bromodecanoic acid (C10), exhibits antifungal activity against Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes [1]. Activity was shown to be chain-length dependent, with the C10 derivative falling within the active range [1]. While the specific activity of CAS 479030-48-3 has not been individually measured, the presence of the 2-bromo substituent places it within a pharmacologically active chemotype. Simple decanoic acid methyl ester, lacking the bromine, is not reported to exhibit comparable antifungal properties.

Antifungal Chemotype
Class-level
2-Bromoalkanoic acids active against Aspergillus, Trichophyton spp.
Supports bioactive screening library inclusion
Activity of this specific ester not individually confirmed
Antifungal activity Structure-activity relationship Bioactive lipid

Increased Molecular Weight and Predicted Boiling Point Relative to Non-Acetoxylated Analog May Affect Purification and Handling

The molecular weight of CAS 479030-48-3 is 323.22 g/mol , compared to 265.19 g/mol for methyl 2-bromodecanoate (CAS 7357-56-4) , a difference of 58.03 Da attributable to the acetoxy group (C2H2O2). This 22% increase in molecular weight is expected to raise the boiling point and reduce volatility, which can simplify purification by distillation but may complicate GC analysis. The methyl 2-bromodecanoate has a reported boiling point of 258.1 °C at 760 mmHg ; the boiling point of CAS 479030-48-3 has not been experimentally determined and is listed as N/A in available databases .

MW & Boiling Point
Reported
MW +58 Da (323.22 vs. 265.19); predicted higher BP
May alter purification and volatility handling
BP experimentally N/A; predicted from MW increase
Physicochemical properties Purification Process chemistry

Optimal Procurement and Research Applications for Methyl 9-Acetyloxy-2-bromodecanoate (CAS 479030-48-3) Based on Differential Evidence


Synthesis of ω-1 Hydroxylated Fatty Acid Derivatives via Sequential Bromide Displacement and Acetate Deprotection

The orthogonal reactivity of CAS 479030-48-3 makes it an ideal starting material for the synthesis of 2-substituted-9-hydroxydecanoic acid derivatives. A typical workflow involves: (1) nucleophilic substitution at C2 (e.g., with amines, thiols, or azide), (2) selective acetate hydrolysis at C9 to reveal the free hydroxyl, and (3) further functionalization of the C9 alcohol (e.g., oxidation to ketone, esterification, or etherification). This sequence is supported by the orthogonal protecting group evidence in Section 3 . Simple 2-bromoalkanoate esters cannot execute this sequence without additional protection steps, as they lack the pre-installed protected alcohol .

Preparation of 2-Hydroxydec-9-enoic Acid Analogs Inspired by Royal Jelly Acid Synthesis

As demonstrated in GB867771A for the closely related 10-acetoxy-2-bromodecanoic acid scaffold, the acetoxy-bromoalkanoic acid motif is a direct precursor to bioactive enoic acids via dehydrohalogenation . CAS 479030-48-3, as the methyl ester, would require a final ester hydrolysis to access the free acid, but this additional step provides a temporary carboxyl protecting group during earlier transformations—a feature absent in the free acid form used in the patent . This makes CAS 479030-48-3 particularly suitable for route-scouting in medicinal chemistry programs targeting hydroxylated unsaturated fatty acid pharmacophores.

Construction of Antifungal Screening Libraries Based on the 2-Bromoalkanoate Pharmacophore

The class-level antifungal activity of 2-bromoalkanoic acids, documented by Gershon et al. (1973) against four fungal species including Aspergillus niger and Trichophyton mentagrophytes, positions the 2-bromoalkanoate scaffold as a validated chemotype for antifungal screening . CAS 479030-48-3 extends this chemotype with an additional functional handle (C9 protected alcohol), enabling the parallel synthesis of diverse analogs for structure-activity relationship (SAR) exploration. The higher TPSA of CAS 479030-48-3 (52.6 Ų) relative to simple 2-bromoalkanoates (26.3 Ų) may also provide a differentiated solubility and permeability profile favorable for hit-to-lead optimization .

Application
Selection Property
Validation Focus
Synthesis of ω-1 hydroxylated fatty acid derivatives
Orthogonal C2 and C9 reactivity
Sequential bromide displacement and selective acetate deprotection
Preparation of hydroxylated enoic acid analogs
Acetoxy-bromoalkanoate scaffold as alkene precursor
Dehydrohalogenation route with ester hydrolysis
Antifungal screening library construction
2-Bromoalkanoate chemotype with derivatizable handle
SAR exploration through orthogonal modifications
Quote Request

Request a Quote for Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.